molecular formula C9H6Cl2N2 B2545701 1,3-Dichloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 15524-46-6

1,3-Dichloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile

Cat. No.: B2545701
CAS No.: 15524-46-6
M. Wt: 213.06
InChI Key: ZCRYHTATGWYSMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dichloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile (CAS: 15524-46-6) is a bicyclic heterocyclic compound featuring a cyclopentane ring fused to a pyridine moiety. Its structure includes two chlorine substituents at positions 1 and 3 of the pyridine ring and a nitrile group at position 3. The "5H,6H,7H" designation indicates partial saturation in the cyclopentane ring, contributing to its conformational flexibility .

Properties

IUPAC Name

1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-8-6-3-1-2-5(6)7(4-12)9(11)13-8/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRYHTATGWYSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=NC(=C2C#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile typically involves the chlorination of a precursor compound, followed by cyclization and nitrile formation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and cyclization processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high yield and purity of the final product, which is essential for its application in various research and industrial fields .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted derivatives, amines, and oxidized compounds, which can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1,3-Dichloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile in anticancer applications. Research indicates that compounds with similar structures exhibit promising cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridine compounds have shown significant antiproliferative activity against liver (HepG2), prostate (DU145), and breast (MDA-MB-231) cancer cells .

Synthetic Routes

This compound can be synthesized through various methods involving cyclization reactions and nucleophilic substitutions. For example, one common synthetic route involves the condensation of appropriate precursors followed by chlorination and nitrilation steps .

Potential Derivatives

The ability to modify the compound's structure opens avenues for creating derivatives with enhanced biological activities. For instance, substituting different aryl groups or altering the halogenation pattern can lead to compounds with improved pharmacological profiles.

Polymer Chemistry

In material science, this compound serves as a building block for the synthesis of novel polymers. Its unique chemical structure allows it to participate in polymerization reactions that yield materials with desirable thermal and mechanical properties.

Nanocomposites

The compound's integration into nanocomposites has been explored for applications in electronics and photonics. The presence of halogen atoms enhances the interaction with other materials at the nanoscale level, potentially improving conductivity and stability .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated IC50 values below 5 µM against multiple cancer cell lines .
Study BSynthesis MethodsDeveloped a new synthetic route improving yield by 30% compared to traditional methods .
Study CMaterial ApplicationsShowed enhanced properties in polymer blends containing this compound .

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

CAPD Series (CAPD-1 to CAPD-4)

  • Structure : 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles.
  • Key Differences :
    • Substituent Positions: Nitrile at position 3 (vs. position 4 in the target compound).
    • Additional Groups: Alkoxy at position 2, aryl groups at positions 4 and 7, and an arylidene moiety at position 7 .
  • Synthesis: Cyclocondensation of 2,5-diarylidenecyclopentanone with propanedinitrile using sodium alkoxide as a catalyst .

3-Chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile

  • Structure : Single chlorine at position 3 and nitrile at position 4 (CAS: 1122022-83-6).
  • Key Differences :
    • Absence of the 1-chloro substituent reduces steric hindrance and electrophilicity compared to the target compound.
  • Commercial Use : Priced at €449/50mg, it serves as a precursor for derivatives requiring selective substitution at position 3 .

Cantleyine (Methyl 6-Hydroxy-7-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylate)

  • Structure : Hydroxy and methyl groups at positions 6 and 7, with a methyl ester at position 4.
  • Key Differences :
    • Polar functional groups (ester and hydroxy) enhance solubility in polar solvents, contrasting with the lipophilic chlorinated target compound.
  • Properties : Classified as a pyridinecarboxylic acid derivative with strong basicity (pKa ~10) .

Functional Analogues with Heteroatom Modifications

4-(3-Ethoxy-4-hydroxyphenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-(tetra-O-acetyl-β-D-glucopyranosylthio)pyridine-3-carbonitrile

  • Structure: Glucopyranosylthio group at position 2 and ethoxy-hydroxyphenyl at position 4.
  • Key Differences :
    • Sulfur linkage and carbohydrate moiety introduce steric bulk and hydrogen-bonding capacity, influencing biological targeting (e.g., enzyme inhibition) .

3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

  • Structure : Trifluoromethyl and sulfanyl groups enhance electron-withdrawing effects.
  • Key Differences :
    • Trifluoromethyl group increases metabolic stability and lipophilicity, making it suitable for agrochemical applications .

Comparative Data Table

Compound Name CAS Number Substituents Key Properties/Applications References
This compound 15524-46-6 Cl (1,3), CN (4) Electrophilic intermediate; agrochemical research
CAPD-1 to CAPD-4 N/A Alkoxy (2), aryl (4), arylidene (7), CN (3) Medicinal chemistry exploration
3-Chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile 1122022-83-6 Cl (3), CN (4) Selective substitution precursor
Cantleyine (Methyl 6-hydroxy-7-methyl-cyclopenta[c]pyridine-4-carboxylate) PHY0001909 OH (6), CH₃ (7), COOCH₃ (4) High basicity; natural product research
3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-...-4-carbonitrile ZINC8782275 CF₃, S-pyridinyl, CN (4) Agrochemical lead compound

Biological Activity

1,3-Dichloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile (CAS Number: 15524-46-6) is a heterocyclic compound known for its diverse biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C₉H₆Cl₂N₂
  • Molecular Weight : 213.06 g/mol
  • Purity : Typically around 95%-99%
  • Melting Point : 98-99°C

Biological Activity

The biological activity of this compound has been studied in various contexts, including its effects on enzymes and potential therapeutic applications.

Enzymatic Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes:

Enzyme Type IC₅₀ Value (µM) Reference
CholinesteraseNot specified
Cytochrome P450Not specified
KinasesNot specified

The compound has been profiled against a range of enzymes in the ToxCast database, which assesses the biological activity of chemicals. Specific assays have shown varying degrees of inhibition across different enzyme classes.

Case Studies and Research Findings

  • ToxCast Analysis : A study analyzed 976 chemicals for their biological activity across various assays. Among these, this compound was included in the profiling for its potential as a bioactive compound. Results indicated that it could interact with multiple enzymatic pathways and potentially serve as a lead compound for further drug development .
  • Antimicrobial Activity : Although specific studies focusing solely on antimicrobial properties were limited, the structural characteristics of the compound suggest potential efficacy against bacterial strains due to its heterocyclic nature. Further investigation into its antimicrobial properties is warranted.
  • Neuroprotective Potential : Preliminary studies have suggested that compounds similar to 1,3-Dichloro-5H,6H,7H-cyclopenta[c]pyridine derivatives may exhibit neuroprotective effects by modulating neurotransmitter levels or inhibiting neurotoxic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.